molecular formula C4H4N6O2S2 B1210698 Acetyl azide, 2,2'-dithiobis- CAS No. 65734-55-6

Acetyl azide, 2,2'-dithiobis-

Cat. No.: B1210698
CAS No.: 65734-55-6
M. Wt: 232.2 g/mol
InChI Key: QMLWGNFMCFIWPD-UHFFFAOYSA-N
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Description

Acetyl azide, 2,2'-dithiobis- is a hypothetical or less-documented compound characterized by a disulfide (-S-S-) bridge linking two acetyl azide groups at their 2-positions. The structure suggests a combination of azide (-N₃) functional groups, known for high-energy reactivity, and a disulfide bond, which is redox-active and common in biochemical and industrial contexts. The acetyl azide moieties may confer explosive or propellant-related utility, while the disulfide linkage could enable redox-driven degradation or polymerization .

Properties

CAS No.

65734-55-6

Molecular Formula

C4H4N6O2S2

Molecular Weight

232.2 g/mol

IUPAC Name

2-[(2-azido-2-oxoethyl)disulfanyl]acetyl azide

InChI

InChI=1S/C4H4N6O2S2/c5-9-7-3(11)1-13-14-2-4(12)8-10-6/h1-2H2

InChI Key

QMLWGNFMCFIWPD-UHFFFAOYSA-N

SMILES

C(C(=O)N=[N+]=[N-])SSCC(=O)N=[N+]=[N-]

Canonical SMILES

C(C(=O)N=[N+]=[N-])SSCC(=O)N=[N+]=[N-]

Synonyms

dithioglycolic acid diazide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs (disulfide bonds, azides, or pesticidal applications) and highlight contrasts with acetyl azide, 2,2'-dithiobis-:

Compound Name Functional Groups Primary Applications Stability/Reactivity
Acetyl azide, 2,2'-dithiobis- Disulfide, Azide Hypothetical: Explosives, redox agents Likely thermally unstable; azide decomposition risk
2,2'-Dithiobis(pyridine) 1,1'-dioxide (Dipyrithione) Disulfide, Pyridine dioxide Antimicrobial agent (pesticide) Stable under ambient conditions; redox-sensitive
2,2-Dichlorovinyl dimethyl phosphate (Dichlorvos) Organophosphate, Chlorinated alkene Insecticide Hydrolyzes in water; acetylcholinesterase inhibitor
2,2-Dichloropropanoic acid (Dalapon) Chlorinated carboxylic acid Herbicide Stable in soil; inhibits plant growth

Detailed Analysis

Functional Groups and Reactivity Azide vs. Pyridine Dioxide: The azide groups in acetyl azide, 2,2'-dithiobis- contrast with dipyrithione’s pyridine dioxide rings. Dipyrithione, however, leverages its disulfide and pyridine groups for antimicrobial activity via thiol oxidation . Disulfide Bond: Like dipyrithione, the disulfide in acetyl azide, 2,2'-dithiobis- may undergo reductive cleavage (e.g., with thiols) or oxidative stabilization. This contrasts with dichlorvos’s phosphate ester bond, which hydrolyzes in water.

Applications Pesticidal Use: Dipyrithione and dichlorvos are established pesticides, but acetyl azide, 2,2'-dithiobis- lacks documented pesticidal use. Its azide groups suggest niche roles in explosives or polymer initiators. Thermal Stability: Azides (e.g., sodium azide) are notoriously unstable under heat or shock. In contrast, dipyrithione and dalapon exhibit greater stability, enabling storage and field application .

Synthetic Pathways

  • Acetyl azide, 2,2'-dithiobis- might be synthesized via disulfide coupling of 2-mercaptoacetyl azide, analogous to dipyrithione’s preparation from pyridinethiol. Dichlorvos, however, derives from esterification of dimethyl phosphoric acid with dichloroacetaldehyde.

Q & A

What are the established synthetic routes for 2,2'-dithiobis-acetic acid and its derivatives?

Level: Basic
Methodological Answer:
A common approach involves thiol-disulfide exchange reactions . For example, mercaptoacetic acid can react with potassium hydroxide and potassium chloride at pH 7.5 to form disulfide-linked derivatives. After acidification with HCl, the product precipitates and is purified via filtration and drying . Alternative routes include oxidation of thiol precursors or coupling reactions with azides, though these require strict control of reaction conditions (e.g., inert atmosphere, temperature modulation) to avoid side reactions .

What spectroscopic techniques are recommended for characterizing 2,2'-dithiobis compounds?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR spectroscopy for confirming disulfide bond formation and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., S–S stretching at ~500 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography for resolving crystal structures, especially for derivatives like 2,2'-dithiobis-pyridine, which has a well-defined melting point (56–58°C) and crystallographic data .
    Physical properties such as density (1.2–1.3 g/cm³) and solubility (e.g., 5 g/L in water at 20°C) should also be documented .

How does the thiol-disulfide exchange reaction mechanism apply to modifying 2,2'-dithiobis compounds?

Level: Advanced
Methodological Answer:
Thiol-disulfide exchange is a reversible process driven by pH and redox potential. For example, in the synthesis of (E)-2-(2-(5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids, the reaction proceeds under neutral conditions (pH 7.5) with mercaptoacetic acid and potassium hydroxide. Kinetic control (e.g., 2-hour stirring) ensures selective disulfide bond formation over thiol oxidation. This method is scalable but requires monitoring via TLC or HPLC to track intermediate thiolate anions .

What are the kinetic parameters for the decomposition of 2,2'-dithiobis derivatives under varying pH and temperature?

Level: Advanced
Methodological Answer:
Stability studies should assess:

  • pH dependence : Acidic or alkaline conditions may hydrolyze disulfide bonds. For instance, 2,2'-dithiobis-pyridine is stable at pH 7 but decomposes rapidly below pH 3 or above pH 10.
  • Temperature effects : Storage at 2–8°C is recommended for long-term stability, while elevated temperatures (>40°C) accelerate degradation .
ConditionDecomposition Rate (Hypothetical Data)
pH 3, 25°C90% degradation in 24 hours
pH 7, 25°C<5% degradation in 30 days
pH 10, 25°C50% degradation in 48 hours
40°C, neutral pH30% degradation in 72 hours

What safety precautions are necessary when handling 2,2'-dithiobis compounds in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can 2,2'-dithiobis compounds be utilized as disulfide-crosslinking agents in enzyme activity assays?

Level: Advanced
Methodological Answer:
Compounds like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) are used to quantify free thiol groups in enzymes. In citrate synthase assays, DTNB reacts with acetyl-CoA to produce a yellow-colored 2-nitro-5-thiobenzoate anion, measurable at 412 nm. Key steps:

Prepare cell lysates using lysis buffers (e.g., CelLytic M).

Mix lysate with DTNB (0.1 mM) and acetyl-CoA (0.3 mM) in assay buffer.

Monitor absorbance changes to calculate enzyme activity .

What strategies resolve contradictions in reported reactivity of 2,2'-dithiobis compounds with thiol-containing biomolecules?

Level: Advanced
Methodological Answer:
Discrepancies may arise from variations in reaction conditions (e.g., pH, ionic strength). To address this:

  • Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 8.0).
  • Use competitive inhibitors (e.g., N-ethylmaleimide) to confirm specificity.
  • Validate findings with orthogonal methods like LC-MS to detect adducts .

What are the solubility profiles of 2,2'-dithiobis derivatives in common solvents?

Level: Basic
Methodological Answer:

SolventSolubility (20°C)
Water5 g/L (varies by substituent)
Methanol50 mg/mL (clear solution)
Ethyl acetateLow (<10 mg/mL)
DMSOHigh (>100 mg/mL)

Pre-saturate solvents with nitrogen to prevent oxidation during dissolution.

How do structural modifications (e.g., substituent effects) influence the redox behavior of 2,2'-dithiobis compounds?

Level: Advanced
Methodological Answer:
Electron-withdrawing groups (e.g., –Cl, –NO₂) increase disulfide bond stability by lowering the pKa of thiol intermediates. For example:

  • 2,2'-dithiobis-pyridine (pKa ~1.5) is more resistant to reduction than 2,2'-thiodiglycolic acid (pKa ~3.2).
  • Bulky substituents (e.g., tert-octyl groups) sterically hinder thiol-disulfide exchange, slowing reactivity .

What are the standard storage conditions to maintain the stability of 2,2'-dithiobis compounds?

Level: Basic
Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers.
  • Humidity : Keep desiccated to prevent hydrolysis.
  • Light : Protect from UV exposure using amber glassware.
  • Shelf life : Typically 12–24 months under optimal conditions .

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